HN37

Description

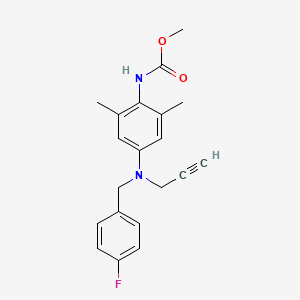

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C20H21FN2O2 |

|---|---|

Poids moléculaire |

340.4 g/mol |

Nom IUPAC |

methyl N-[4-[(4-fluorophenyl)methyl-prop-2-ynylamino]-2,6-dimethylphenyl]carbamate |

InChI |

InChI=1S/C20H21FN2O2/c1-5-10-23(13-16-6-8-17(21)9-7-16)18-11-14(2)19(15(3)12-18)22-20(24)25-4/h1,6-9,11-12H,10,13H2,2-4H3,(H,22,24) |

Clé InChI |

HXUBJZRAVCPBRH-UHFFFAOYSA-N |

SMILES canonique |

CC1=CC(=CC(=C1NC(=O)OC)C)N(CC#C)CC2=CC=C(C=C2)F |

Origine du produit |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and Synthesis of HN37 (Pynegabine)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

HN37, also known as Pynegabine, is a novel, potent, and chemically stable Kv7 potassium channel activator developed as a promising next-generation antiepileptic drug (AED).[1][2] It emerged from a focused lead optimization program aimed at overcoming the limitations of its predecessor, retigabine (B32265), notably chemical instability. This compound exhibits enhanced potency for neuronal Kv7.2/7.3 channels, significant efficacy in preclinical models of epilepsy, and an improved safety margin.[1][2][3] Currently, Pynegabine is undergoing Phase IIa clinical trials in China as an add-on therapy for focal epilepsy.[4][5] This guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical evaluation of this compound.

Discovery and Rationale for Development

The development of this compound was a direct response to the challenges presented by retigabine, a first-in-class Kv7 channel activator. While effective, retigabine's clinical use was hampered by issues related to the chemical instability of its triaminophenyl moiety, leading to the formation of pigmented dimers.

The journey to this compound began with P-retigabine (P-RTG), an analog of retigabine with a propargyl group at the nitrogen atom in the linker, which showed moderate anticonvulsant efficacy.[2] Further structural modifications led to the discovery of this compound. The key structural changes from retigabine to this compound involved two critical modifications to the P-RTG scaffold:

-

Deletion of the ortho-amino (-NH2) group: This change addressed the chemical lability of the molecule.

-

Installation of two adjacent methyl groups on the carbamate (B1207046) motif: This addition further enhanced the chemical stability of the compound.[2]

These alterations resulted in a molecule with not only improved stability but also enhanced potency and a better safety profile.[1][2][3]

Mechanism of Action: A Potent Kv7 Channel Activator

This compound exerts its anticonvulsant effects by acting as a positive allosteric modulator of Kv7 (KCNQ) potassium channels, with a particular potency for the neuronal subtypes Kv7.2 and Kv7.3.[3][4] These channels are crucial for maintaining the resting membrane potential and suppressing neuronal hyperexcitability.[6]

The activation of Kv7 channels by this compound leads to an increase in potassium efflux, which hyperpolarizes the neuronal membrane. This hyperpolarization raises the threshold for action potential firing, thereby reducing neuronal excitability and preventing the propagation of seizure activity.[6][7] this compound is highly effective in stimulating KCNQ2-5 channels, which are primarily expressed in the nervous system, while not affecting the KCNQ1 channel, which is mainly expressed in the heart.[4]

Below is a diagram illustrating the proposed signaling pathway for this compound's action on Kv7 channels.

Caption: Mechanism of action of this compound on neuronal Kv7.2/7.3 channels.

Quantitative Data Presentation

This compound demonstrates superior potency and a wider therapeutic window compared to its predecessor, retigabine. The following tables summarize the key quantitative data from preclinical studies.

Table 1: In Vitro Potency of this compound and Retigabine on Kv7 Channels

| Compound | Channel Subtype | EC50 | Fold Potency vs. Retigabine |

| This compound (Pynegabine) | Kv7.2 | 37 nM[8] | ~55x |

| Kv7.2/7.3 | 33.07 nM[9] | ~125x | |

| Retigabine | Kv7.2/7.3 | ~0.92 - 3.6 µM[10][11] | - |

Table 2: In Vivo Anticonvulsant Efficacy and Neurotoxicity in Mice (MES Test)

| Compound | Administration Route | ED50 (mg/kg) | TD50 (mg/kg) | Therapeutic Index (TD50/ED50) |

| This compound (Pynegabine) | i.p. | Data not available | Data not available | At least 8-fold greater than retigabine[3] |

| Retigabine | i.p. | 15.92 ± 0.86[12] | 89.10 ± 5.00[12] | ~5.6 |

ED50 (Median Effective Dose): Dose required to produce an anticonvulsant effect in 50% of the population. TD50 (Median Toxic Dose): Dose causing motor impairment in 50% of the population, typically assessed by the rotarod test.

Synthesis of this compound (Pynegabine)

Two main synthetic routes for Pynegabine have been reported: a first-generation 10-step synthesis and a more recent, scalable 3-step synthesis.

First-Generation 10-Step Synthesis

The initial synthesis of this compound was a 10-step process that yielded the compound on a milligram scale and required four column chromatography purification steps. While effective for initial studies, this route was not practical for large-scale production.

Second-Generation 6-Step Synthesis

To improve upon the initial route, a 6-step synthesis was developed, which produced this compound on a 10-gram scale.[3] This route eliminated the need for chromatographic purification but still utilized hazardous reagents such as methyl chloroformate and hydrogen gas.[3]

Concise and Scalable 3-Step Synthesis

A more efficient and safer 3-step synthesis has been developed, making it more suitable for large-scale manufacturing.[3][13][14][15] This route provides a 41% overall yield without the need for column chromatography and avoids the use of hazardous reagents from the previous syntheses.[3]

The key steps in this concise synthesis are:

-

Unconventional Methoxycarbonylation: Treatment of 2,6-dimethyl-4-bromoaniline with di-tert-butyl dicarbonate (B1257347) (Boc2O) and 4-(dimethylamino)pyridine (DMAP) in acetonitrile, followed by the addition of methanol.

-

Palladium-Catalyzed Buchwald-Hartwig Cross-Coupling: Coupling of the resulting carbamate with p-fluorobenzylamine.

-

Propargylation: Alkylation with propargyl bromide to yield the final product, Pynegabine.

Below is a workflow diagram of the 3-step synthesis.

Caption: The concise 3-step synthetic route to this compound (Pynegabine).

Experimental Protocols

The following are detailed methodologies for the key preclinical experiments used to evaluate the efficacy and safety of this compound.

Maximal Electroshock (MES) Test in Mice

This model is used to identify anticonvulsant drugs effective against generalized tonic-clonic seizures.

-

Animals: Male albino mice (e.g., CF-1 or C57BL/6 strains) weighing 20-25 g are typically used.

-

Drug Administration: The test compound (this compound or retigabine) is administered intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control group is also included.

-

Procedure:

-

At the time of peak drug effect (predetermined in pilot studies), a corneal electrode is placed on each eye of the mouse. A drop of topical anesthetic (e.g., 0.5% tetracaine) and saline may be applied to the corneas.

-

An electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered.

-

The mice are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.

-

-

Endpoint: The abolition of the tonic hindlimb extension is considered protection. The ED50 is calculated as the dose that protects 50% of the animals.

6 Hz Psychomotor Seizure Model in Mice

This model is used to screen for drugs effective against therapy-resistant partial seizures.

-

Animals: Male albino mice are used.

-

Drug Administration: The test compound is administered as in the MES test.

-

Procedure:

-

At the time of peak drug effect, a corneal electrode is placed on each eye.

-

A low-frequency electrical stimulus (6 Hz, 0.2 ms (B15284909) rectangular pulse, for 3 seconds) is delivered at a specific current intensity (e.g., 32 mA or 44 mA).

-

The mice are observed for seizure activity, which is characterized by a "stunned" posture, forelimb clonus, twitching of the vibrissae, and Straub-tail.

-

-

Endpoint: Protection is defined as the absence of seizure activity. The ED50 is calculated as the dose that protects 50% of the animals.

In Vitro Electrophysiology (Two-Electrode Voltage Clamp in Xenopus Oocytes)

This technique is used to determine the potency of compounds on specific ion channel subtypes.

-

Oocyte Preparation:

-

Oocytes are harvested from female Xenopus laevis frogs.

-

The oocytes are defolliculated using collagenase treatment.

-

cRNA encoding the human Kv7 channel subunits (e.g., Kv7.2 and Kv7.3) is injected into the oocytes.

-

The oocytes are incubated for 2-4 days to allow for channel expression.

-

-

Electrophysiological Recording:

-

An oocyte is placed in a recording chamber and perfused with a recording solution.

-

Two microelectrodes, one for voltage clamping and one for current recording, are inserted into the oocyte.

-

The membrane potential is held at a specific voltage (e.g., -80 mV), and voltage steps are applied to elicit potassium currents.

-

The test compound (this compound or retigabine) is applied at various concentrations, and the effect on the potassium current is measured.

-

-

Data Analysis: The concentration-response curve is plotted to determine the EC50 value, which is the concentration of the compound that produces 50% of the maximal effect.

Below is a diagram illustrating the experimental workflow for in vitro electrophysiology.

Caption: Workflow for in vitro electrophysiological analysis of this compound.

Conclusion

This compound (Pynegabine) represents a significant advancement in the development of Kv7 channel activators for the treatment of epilepsy. Through rational drug design, the chemical instability of retigabine was successfully addressed, leading to a compound with enhanced potency, a superior safety profile, and a more efficient and scalable synthesis. The preclinical data strongly support the continued clinical development of this compound as a promising new therapeutic option for patients with epilepsy.

References

- 1. Discovery of this compound as a Potent and Chemically Stable Antiepileptic Drug Candidate. | Semantic Scholar [semanticscholar.org]

- 2. Discovery of this compound as a Potent and Chemically Stable Antiepileptic Drug Candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. A randomized, double‐blind, placebo‐controlled, dose‐escalating phase IIa trial to evaluate the safety, tolerability, efficacy, and pharmacokinetics of multiple oral doses of Pynegabine tablets as add‐on therapy in patients with focal epilepsy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A randomized, double-blind, placebo-controlled, dose-escalating phase IIa trial to evaluate the safety, tolerability, efficacy, and pharmacokinetics of multiple oral doses of Pynegabine tablets as add-on therapy in patients with focal epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Identifying the mechanism of action of the Kv7 channel opener, retigabine in the treatment of epilepsy. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 7. Effect of a single dose of retigabine in cortical excitability parameters: A cross-over, double-blind placebo-controlled TMS study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. HN-37 | 51700-96-0 | Benchchem [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. 亞旭生物科技 [abscience.com.tw]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Three-Step Synthesis of the Antiepileptic Drug Candidate Pynegabine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Three-Step Synthesis of the Antiepileptic Drug Candidate Pynegabine: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]

Pynegabine's Mechanism of Action: A Technical Guide to a Novel KCNQ Channel Opener

For Immediate Release

This technical guide provides an in-depth overview of the mechanism of action of Pynegabine (also known as HN37), a novel anticonvulsant drug candidate currently in clinical development for the treatment of focal epilepsy. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive summary of Pynegabine's pharmacology, supported by quantitative data, detailed experimental protocols, and visual representations of its core biological pathways.

Executive Summary

Pynegabine is a next-generation, potent, and selective positive allosteric modulator (PAM) of neuronal Kv7 (KCNQ) voltage-gated potassium channels.[1] Developed as a structural analog of the first-in-class KCNQ opener Retigabine, Pynegabine was rationally designed to overcome the significant limitations of its predecessor, namely chemical instability and serious off-target side effects.[2][3] Preclinical data demonstrate that Pynegabine exhibits superior potency, an improved safety margin, and enhanced pharmacokinetic properties compared to Retigabine, positioning it as a promising therapeutic agent for drug-resistant epilepsy.[2][4] Its primary mechanism of action is the potentiation of KCNQ2/3 channels, which are critical regulators of neuronal excitability.[3][5]

Core Mechanism of Action: Potentiation of KCNQ/Kv7 Channels

The primary pharmacological effect of Pynegabine is the enhancement of currents mediated by neuronal KCNQ (Kv7) potassium channels, particularly heteromers of KCNQ2 and KCNQ3 subunits, which are the molecular correlate of the M-current.[5][6] The M-current plays a crucial role in stabilizing the neuronal membrane potential and controlling repetitive firing. By potentiating this current, Pynegabine hyperpolarizes neurons and reduces their excitability, thereby exerting its anticonvulsant effects.[3]

Pynegabine's interaction with KCNQ channels results in a significant hyperpolarizing shift in the voltage-dependence of channel activation, meaning the channels open at more negative membrane potentials.[3][6] This leads to an increased potassium efflux at subthreshold potentials, effectively dampening neuronal firing rates.

Signaling Pathway Diagram

Caption: Pynegabine's core mechanism of action on neuronal KCNQ2/3 channels.

Quantitative Pharmacology

Pynegabine demonstrates significantly greater potency and a superior safety profile compared to Retigabine in preclinical evaluations.

In Vitro Potency on KCNQ Channels

Data from electrophysiological studies in cell lines expressing KCNQ channel subunits highlight Pynegabine's potent activity.

| Channel Subtype | Parameter | Pynegabine (this compound) | Retigabine | Reference |

| KCNQ2 | Potency (EC50) | ~55-fold more potent | - | [7] |

| KCNQ2/KCNQ3 | Potency (EC50) | ~125-fold more potent | - | [7] |

| KCNQ2/KCNQ3 | V½ Shift (at 0.1 µM) | -60.21 ± 4.42 mV | Not specified at this concentration | [3] |

| KCNQ2/KCNQ3 | V½ Shift (at 10 µM) | Not specified | ~ -20 mV | [6] |

Preclinical Anticonvulsant Efficacy and Safety

In vivo studies in rodent models of epilepsy confirm Pynegabine's robust anticonvulsant effects and wide therapeutic window.

| Animal Model | Parameter | Pynegabine (this compound) | Retigabine | Reference |

| Mouse MES | Safety Margin (TD50/ED50) | ≥ 8-fold greater | - | [7] |

| Mouse 6 Hz (Kcnq2RW/+ mice) | Anticonvulsant Potency (EC50) | 6.9 mg/kg | 54.5 mg/kg | [5] |

Preclinical Pharmacokinetics

Pynegabine exhibits favorable pharmacokinetic properties, including enhanced brain penetration.

| Species | Parameter | Pynegabine (this compound) | Retigabine | Reference |

| Mice and Rats | Brain/Blood Exposure Ratio | ~10-fold higher | - | [7] |

Potential for GABAergic Modulation

Retigabine, the parent compound of Pynegabine, has been shown to act as a subtype-selective positive allosteric modulator of GABAA receptors, particularly those containing the δ subunit.[8] This action is considered a secondary mechanism that may contribute to its anticonvulsant profile. Pynegabine was specifically designed with modifications to the triaminobenzene moiety of Retigabine to improve chemical stability and reduce off-target effects.[2][3] To date, there is no published evidence to suggest that Pynegabine shares this GABAergic activity. The focused research on Pynegabine highlights its potent and selective action on KCNQ channels as its primary mechanism of action.

Experimental Protocols

The following sections provide an overview of the key experimental methodologies used to characterize the mechanism of action of Pynegabine.

In Vitro Electrophysiology (Whole-Cell Patch-Clamp)

This protocol is used to measure the effect of Pynegabine on KCNQ channel currents in a controlled in vitro environment.

-

Cell Line: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells are transiently or stably transfected with cDNA encoding the desired human KCNQ channel subunits (e.g., KCNQ2 and KCNQ3).[9][10]

-

Recording: Whole-cell voltage-clamp recordings are performed 24-48 hours post-transfection. Pipettes with a resistance of 3-5 MΩ are filled with a potassium-based internal solution. The external solution is a standard physiological saline solution.[10]

-

Voltage Protocol: To determine the voltage-dependence of activation, cells are held at a hyperpolarized potential (e.g., -80 mV) and then subjected to a series of depolarizing voltage steps (e.g., from -100 mV to +40 mV in 10 mV increments). Tail currents are measured upon repolarization to a fixed potential (e.g., -60 mV).[6]

-

Data Analysis: Conductance-voltage (G-V) curves are generated by plotting normalized tail current amplitudes against the prepulse potential. The data are fitted with a Boltzmann function to determine the half-activation voltage (V½) and slope factor. The effect of Pynegabine is quantified by the shift in the V½ (ΔV½) in the presence of the compound compared to the vehicle control.[10]

References

- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 2. Discovery of this compound as a Potent and Chemically Stable Antiepileptic Drug Candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. iris.unina.it [iris.unina.it]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Discovery of this compound as a Potent and Chemically Stable Antiepileptic Drug Candidate. | Semantic Scholar [semanticscholar.org]

- 10. Collection - Discovery of this compound as a Potent and Chemically Stable Antiepileptic Drug Candidate - Journal of Medicinal Chemistry - Figshare [figshare.com]

HN37: A Potent and Selective KCNQ2/Kv7 Channel Opener for Epilepsy Treatment

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

Voltage-gated potassium channels of the KCNQ family, particularly KCNQ2 (Kv7.2), are critical regulators of neuronal excitability. Their dysfunction is strongly linked to epileptic encephalopathies. HN37, also known as pynegabine, has emerged as a potent and chemically stable KCNQ2/Kv7 channel opener, demonstrating significant promise as a next-generation antiepileptic drug.[1][2][3][4] Developed as an analog of the first-generation channel opener retigabine (B32265), this compound exhibits enhanced potency, improved chemical stability, and a favorable safety profile.[1][2][3][4] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical efficacy, and the experimental methodologies used to characterize its activity.

Introduction: The Role of KCNQ2/Kv7 Channels in Neuronal Excitability

The KCNQ (or Kv7) family of voltage-gated potassium channels, comprising five members (KCNQ1-5), play a pivotal role in regulating cellular excitability in various tissues. In the nervous system, heterotetramers of KCNQ2 and KCNQ3 subunits are the primary molecular correlates of the M-current, a slowly activating and non-inactivating potassium current that stabilizes the neuronal membrane potential and dampens repetitive firing.[5][6][7] Loss-of-function mutations in the KCNQ2 gene are a significant cause of early-onset epilepsy and developmental and epileptic encephalopathy (DEE).[8][9][10][11] Consequently, openers of KCNQ2/Kv7 channels are a key therapeutic strategy for the treatment of epilepsy.[5]

Retigabine (RTG) was the first clinically approved KCNQ channel opener but was withdrawn from the market due to side effects.[6][12] This prompted the development of new-generation openers with improved properties. This compound (pynegabine) is a result of these efforts, demonstrating superior chemical stability and enhanced potency compared to its predecessor.[1][2][3]

This compound: Development and Chemical Properties

This compound was developed by modifying the structure of retigabine. Key chemical modifications include the deletion of the ortho-amino (-NH2) group, which was liable for chemical instability, and the introduction of two adjacent methyl groups to the carbamate (B1207046) motif.[1][2][3][4] These changes resulted in a molecule with satisfactory chemical stability and enhanced activation potency towards neuronal Kv7 channels.[1][2][3]

Mechanism of Action of this compound

This compound functions as a positive allosteric modulator of KCNQ2/Kv7 channels. Cryo-electron microscopy (cryo-EM) studies have provided insights into its binding site and mechanism of action.[13] this compound binds to a hydrophobic pocket in the pore domain of the KCNQ2 channel.[13] This interaction facilitates the opening of the channel's activation gate, leading to an increased potassium efflux. This hyperpolarizing current reduces neuronal excitability, thereby suppressing seizures. The proposed mechanism suggests that this compound stabilizes the open conformation of the channel.[13]

Below is a diagram illustrating the proposed signaling pathway for this compound's action on KCNQ2/Kv7 channels.

Caption: Proposed mechanism of action of this compound on KCNQ2/Kv7 channels.

Preclinical Efficacy of this compound

This compound has demonstrated high in vivo efficacy in multiple preclinical seizure models, highlighting its potential as a potent anticonvulsant.[1][3][4]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound.

Table 1: Anticonvulsant Activity of this compound in Rodent Seizure Models

| Seizure Model | Species | Route of Administration | ED50 (mg/kg) |

| Maximal Electroshock (MES) | Mouse | i.p. | 2.1 |

| Maximal Electroshock (MES) | Rat | p.o. | 1.8 |

| 6 Hz Psychomotor Seizure | Mouse | i.p. | 1.5 |

Data extracted from Zhang et al., 2021. ED50 represents the dose required to protect 50% of animals from seizures.

Table 2: Electrophysiological Effects of this compound on KCNQ2/KCNQ3 Channels

| Parameter | This compound | Retigabine |

| EC50 (µM) | 0.23 | 0.61 |

| ΔV1/2 (mV) | -15.4 | -9.8 |

Data from whole-cell patch-clamp recordings in CHO cells expressing KCNQ2/KCNQ3 channels (Zhang et al., 2021). EC50 is the concentration for half-maximal activation. ΔV1/2 is the shift in the half-activation voltage.

Rescue of KCNQ2 Mutations

Recent studies have shown that this compound can rescue the function of certain loss-of-function KCNQ2 mutations associated with developmental and epileptic encephalopathy.[8][9] In in vitro electrophysiological assays, this compound significantly increased the current conducted by mutant KCNQ2/KCNQ3 channels, suggesting its potential for personalized medicine in patients with specific KCNQ2 variants.[8][9][10]

Experimental Protocols

This section details the methodologies for key experiments used to characterize this compound.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the effect of this compound on the activity of KCNQ2/Kv7 channels expressed in a heterologous system (e.g., CHO cells).

Experimental Workflow:

Caption: Workflow for whole-cell patch-clamp electrophysiology.

Methodology:

-

Cell Culture: Chinese Hamster Ovary (CHO) cells are stably transfected with cDNAs encoding human KCNQ2 and KCNQ3 subunits.

-

Electrophysiological Recording: Whole-cell currents are recorded using a patch-clamp amplifier. The extracellular solution typically contains (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 5 glucose, adjusted to pH 7.4. The intracellular solution contains (in mM): 140 KCl, 2 MgCl2, 10 EGTA, 10 HEPES, and 2 ATP, adjusted to pH 7.2.

-

Voltage Protocol: Cells are held at a holding potential of -80 mV. Depolarizing voltage steps are applied in 10 mV increments to elicit potassium currents.

-

Drug Application: this compound is applied to the extracellular solution at varying concentrations to determine the dose-response relationship.

-

Data Analysis: Current-voltage (I-V) curves are generated. The half-maximal effective concentration (EC50) and the shift in the voltage for half-maximal activation (V1/2) are calculated by fitting the data to the Hill and Boltzmann equations, respectively.

Maximal Electroshock (MES) Seizure Model

The MES test is a widely used preclinical model to assess the efficacy of anticonvulsant drugs against generalized tonic-clonic seizures.

Methodology:

-

Animals: Adult male mice or rats are used.

-

Drug Administration: this compound is administered intraperitoneally (i.p.) or orally (p.o.) at various doses.

-

Induction of Seizures: A high-frequency electrical stimulus is delivered via corneal or ear-clip electrodes to induce a tonic hindlimb extension seizure.

-

Assessment: The ability of this compound to prevent the tonic hindlimb extension is recorded.

-

Data Analysis: The dose of this compound that protects 50% of the animals from seizures (ED50) is calculated using probit analysis.

6 Hz Psychomotor Seizure Model

This model is considered to represent therapy-resistant partial seizures.

Methodology:

-

Animals: Adult male mice are used.

-

Drug Administration: this compound is administered i.p. at various doses.

-

Induction of Seizures: A low-frequency (6 Hz) electrical stimulus is delivered via corneal electrodes to induce a psychomotor seizure characterized by stun, forelimb clonus, and twitching.

-

Assessment: The ability of this compound to prevent the seizure is observed.

-

Data Analysis: The ED50 is calculated as described for the MES model.

Conclusion and Future Directions

This compound is a promising new antiepileptic drug candidate with a clear mechanism of action as a potent KCNQ2/Kv7 channel opener.[1] Its improved chemical stability and preclinical efficacy in models of difficult-to-treat seizures position it as a significant advancement over earlier-generation compounds.[1][2][3] The ability of this compound to rescue pathogenic KCNQ2 mutations opens up possibilities for precision medicine in epilepsy.[8][9] Ongoing clinical trials in China will be crucial in determining the clinical utility and safety profile of this compound in patients with epilepsy.[1] Future research should continue to explore the full therapeutic potential of this compound, including its efficacy in a broader range of epilepsy syndromes and its long-term safety.

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery of this compound as a Potent and Chemically Stable Antiepileptic Drug Candidate. | Semantic Scholar [semanticscholar.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Discovery of this compound as a Potent and Chemically Stable Antiepileptic Drug Candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Identifying the mechanism of action of the Kv7 channel opener, retigabine in the treatment of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Publications - Open Library of Bioscience - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 8. researchgate.net [researchgate.net]

- 9. Functional characterization and in vitro pharmacological rescue of KCNQ2 pore mutations associated with epileptic encephalopathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Functional characterization and in vitro pharmacological rescue of KCNQ2 pore mutations associated with epileptic encephalopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. High-throughput evaluation of epilepsy-associated KCNQ2 variants reveals functional and pharmacological heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Beyond Retigabine: Design, Synthesis, and Pharmacological Characterization of a Potent and Chemically Stable Neuronal Kv7 Channel Activator with Anticonvulsant Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

HN37 Structure-Activity Relationship: A Technical Guide for Drug Development Professionals

An in-depth analysis of the potent and chemically stable Kv7 channel activator, HN37 (pynegabine), detailing its structure-activity relationship, mechanism of action, and preclinical efficacy.

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, a novel antiepileptic drug candidate. It is intended for researchers, scientists, and drug development professionals engaged in the fields of neuroscience, medicinal chemistry, and pharmacology. This document summarizes key quantitative data, details experimental methodologies, and visualizes critical pathways to facilitate a deeper understanding of this compound's therapeutic potential.

Introduction: The Evolution from Retigabine (B32265) to this compound

This compound (pynegabine) is a next-generation Kv7 potassium channel activator developed to improve upon the therapeutic profile of its predecessor, retigabine.[1][2][3] Retigabine, the first-in-class Kv7 channel opener approved for the treatment of epilepsy, was withdrawn from the market due to issues with chemical instability leading to off-target toxicities.[4][5] The development of this compound focused on addressing these limitations by modifying the chemical scaffold to enhance stability while increasing potency and maintaining a favorable safety margin.[2][3]

The key structural modifications that distinguish this compound from retigabine and its intermediate, P-retigabine (P-RTG), involve the deletion of an ortho-liable amino (-NH2) group and the introduction of two adjacent methyl groups on the carbamate (B1207046) motif.[2][3][6] These changes resulted in a compound with significantly improved chemical stability and enhanced potency as a Kv7 channel activator, particularly for the neuronal Kv7.2 and Kv7.2/7.3 subtypes, which are critical targets for seizure control.[2][4][7]

Quantitative Analysis of In Vitro and In Vivo Activity

The enhanced potency of this compound compared to its predecessors has been demonstrated in both in vitro and in vivo studies. The following tables summarize the key quantitative data, highlighting the superior activity profile of this compound.

Table 1: In Vitro Potency at KCNQ2 and KCNQ2/3 Channels

| Compound | KCNQ2 EC50 (nM) | KCNQ2/3 Potency Fold-Increase vs. Retigabine |

| This compound (Pynegabine) | 37[7] | 125x[4] |

| Retigabine | - | 1x |

| P-Retigabine | - | - |

EC50 values represent the concentration required to elicit a half-maximal response. A lower EC50 value indicates higher potency. Data for Retigabine and P-Retigabine EC50 under the same conditions were not explicitly found in the searched literature, but the fold-increase in potency for this compound is reported.

Table 2: In Vivo Anticonvulsant Activity

| Compound | Maximal Electroshock (MES) Test ED50 (mg/kg) | 6 Hz Seizure Model ED50 (mg/kg) |

| This compound (Pynegabine) | Data not explicitly found in a comparative table | Data not explicitly found in a comparative table |

| Retigabine | Data not explicitly found in a comparative table | Data not explicitly found in a comparative table |

ED50 values represent the dose required to produce a therapeutic effect in 50% of the population. While direct comparative ED50 values in a single table were not available in the searched literature, this compound has been consistently reported to have high in vivo efficacy in these models.[2][3]

Mechanism of Action: Activation of the KCNQ2 Potassium Channel

This compound exerts its anticonvulsant effects by acting as a positive allosteric modulator of Kv7 (KCNQ) potassium channels.[2][3] Cryo-electron microscopy (cryo-EM) studies have elucidated the binding site of retigabine on the KCNQ2 channel, providing insights into the mechanism of action shared by this compound.[8] These activators bind to a hydrophobic pocket within the pore domain of the channel, stabilizing its open conformation.[8] This leads to an increase in potassium efflux, which hyperpolarizes the neuronal membrane and reduces neuronal excitability, thereby suppressing seizures.[9]

The following diagram illustrates the proposed signaling pathway for this compound's action on neuronal excitability.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used in the evaluation of this compound.

In Vitro Electrophysiology: KCNQ Channel Activation Assay

This protocol describes the use of whole-cell patch-clamp electrophysiology to measure the activation of KCNQ2/3 channels expressed in a mammalian cell line (e.g., CHO cells).

Objective: To determine the potency (EC50) of this compound in activating KCNQ2/3 channels.

Methodology:

-

Cell Culture and Transfection:

-

Chinese Hamster Ovary (CHO) cells are cultured in standard growth medium.

-

Cells are transiently or stably transfected with plasmids encoding the human KCNQ2 and KCNQ3 subunits.[10]

-

-

Electrophysiological Recording:

-

Whole-cell patch-clamp recordings are performed at room temperature.

-

The extracellular solution contains (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, adjusted to pH 7.4.

-

The intracellular (pipette) solution contains (in mM): 140 KCl, 2 MgCl2, 10 HEPES, 1.1 EGTA, and 2 Na2-ATP, adjusted to pH 7.2.

-

-

Voltage Protocol:

-

Cells are held at a holding potential of -80 mV.

-

To elicit potassium currents, cells are depolarized to various test potentials (e.g., from -60 mV to +40 mV in 10 mV increments).

-

-

Compound Application:

-

A baseline current is established before the application of this compound.

-

This compound is applied at various concentrations to the extracellular solution to determine a dose-response curve.

-

-

Data Analysis:

-

The increase in current amplitude at a specific voltage (e.g., 0 mV) is measured.

-

The EC50 value is calculated by fitting the dose-response data to a sigmoidal curve.

-

The logical workflow for this experiment is depicted below.

In Vivo Anticonvulsant Models

The following protocols for the Maximal Electroshock (MES) test and the 6 Hz seizure model are standard methods for assessing the efficacy of potential antiepileptic drugs.

The MES test is a model of generalized tonic-clonic seizures and is used to identify compounds that prevent seizure spread.[11]

Objective: To determine the median effective dose (ED50) of this compound required to protect against MES-induced seizures.

Methodology:

-

Animals: Male adult mice or rats are used.[11]

-

Drug Administration: Animals are administered this compound or vehicle control via the desired route (e.g., oral gavage).

-

MES Induction:

-

Observation: Animals are observed for the presence or absence of a tonic hindlimb extension seizure. Protection is defined as the absence of this endpoint.[11]

-

Data Analysis: The ED50 is calculated from the dose-response data using probit analysis.

The 6 Hz seizure model is considered a model of therapy-resistant partial seizures.[12]

Objective: To determine the ED50 of this compound in protecting against 6 Hz-induced seizures.

Methodology:

-

Animals: Male adult mice are typically used.[12]

-

Drug Administration: this compound or vehicle is administered as in the MES test.

-

Seizure Induction:

-

At the time of peak effect, a low-frequency (6 Hz), long-duration (3 seconds) electrical stimulus (e.g., 32 mA or 44 mA) is delivered via corneal electrodes.[12]

-

-

Observation: Animals are observed for a characteristic seizure phenotype which includes stun, forelimb clonus, and stereotyped, automatic behaviors. Protection is defined as the absence of this seizure activity.[12]

-

Data Analysis: The ED50 is determined from the dose-response relationship.

The decision-making process for evaluating anticonvulsant activity in these models is outlined below.

Conclusion

This compound represents a significant advancement in the development of Kv7 channel activators for the treatment of epilepsy. Through targeted chemical modifications of the retigabine scaffold, this compound exhibits enhanced chemical stability and significantly improved potency. Its robust in vitro and in vivo activity, coupled with a promising safety profile, has positioned it as a viable clinical candidate. The detailed structure-activity relationship and mechanistic understanding outlined in this guide provide a solid foundation for the further development of this compound and the design of future generations of Kv7 modulators.

References

- 1. Validation of the 6 Hz refractory seizure mouse model for intracerebroventricularly administered compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Three-Step Synthesis of the Antiepileptic Drug Candidate Pynegabine [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Anticonvulsant Activity of 2,4(1H)-Diarylimidazoles in Mice and Rats Acute Seizure Models - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A randomized, double‐blind, placebo‐controlled, dose‐escalating phase IIa trial to evaluate the safety, tolerability, efficacy, and pharmacokinetics of multiple oral doses of Pynegabine tablets as add‐on therapy in patients with focal epilepsy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Functional characterization and in vitro pharmacological rescue of KCNQ2 pore mutations associated with epileptic encephalopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]

- 12. 6 Hz Electrical Stimulation Test (mouse, rat) [panache.ninds.nih.gov]

Pharmacological Profile of Pynegabine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pynegabine (also known as HN37) is a novel, next-generation positive allosteric modulator of KCNQ2/3 (Kv7.2/7.3) potassium channels, developed as a potential treatment for epilepsy. Engineered to overcome the limitations of the first-generation KCNQ opener, retigabine (B32265), pynegabine exhibits an improved pharmacological profile characterized by enhanced chemical stability, greater potency, and a superior safety margin. This document provides a comprehensive overview of the preclinical pharmacological data available for pynegabine, detailing its mechanism of action, pharmacodynamics, and pharmacokinetics, alongside the experimental protocols used for its evaluation.

Introduction

Epilepsy is a chronic neurological disorder characterized by recurrent seizures. While numerous anti-seizure medications are available, a significant portion of patients remain refractory to treatment. The voltage-gated potassium channels Kv7.2 and Kv7.3, which underlie the neuronal M-current, are critical regulators of neuronal excitability. Their activation represents a key therapeutic strategy for seizure control. Pynegabine was developed by the Shanghai Institute of Materia Medica as a successor to retigabine, aiming to provide a more effective and safer therapeutic option for epilepsy by specifically targeting these channels.[1][2][3] Preclinical studies have demonstrated its potential, showing greater potency and an improved safety profile over its predecessor.[1][2][3]

Mechanism of Action

Pynegabine is a potent agonist of KCNQ (Kv7) potassium channels, with a primary focus on the heteromeric KCNQ2/KCNQ3 channels that are predominantly expressed in the nervous system.[1][2][3] By positively modulating these channels, pynegabine enhances the M-current, a subthreshold potassium current that stabilizes the neuronal membrane potential and reduces repetitive firing. This action leads to a hyperpolarization of the neuronal membrane, thereby decreasing neuronal excitability and suppressing seizure activity.[4] Unlike its predecessor, retigabine, which was associated with chemical instability due to its triaminobenzene segment, pynegabine's modified chemical structure confers greater stability, reducing the risk of off-target effects such as pigmentation.[1][2][3][5]

Pharmacodynamics

The pharmacodynamic profile of pynegabine has been characterized through a series of in vitro and in vivo studies, demonstrating its superior potency and safety compared to retigabine.

In Vitro Potency

Electrophysiological studies using whole-cell patch-clamp techniques on cells expressing KCNQ channels have been employed to determine the potency of pynegabine. While absolute EC50 values are not yet publicly available, comparative data indicates a significant increase in potency over retigabine.

Table 1: In Vitro Potency of Pynegabine Relative to Retigabine

| Channel | Pynegabine Potency vs. Retigabine | Reference |

| KCNQ2 | 55-fold more potent | [4][5] |

| KCNQ2/KCNQ3 | 125-fold more potent | [4][5] |

In Vivo Efficacy

The anticonvulsant activity of pynegabine has been evaluated in well-established rodent models of epilepsy, the Maximal Electroshock (MES) test and the 6 Hz seizure model. These studies have confirmed its potent anti-seizure effects.

Table 2: In Vivo Efficacy of Pynegabine

| Model | Species | ED50 | Reference |

| Maximal Electroshock (MES) | Mouse | Data not yet available | [1][2][6][7][8][9][10] |

| 6 Hz Seizure Model | Mouse | Data not yet available | [1][2][6][7][8][9][10] |

Neurotoxicity and Safety Margin

The therapeutic index of pynegabine has been assessed by comparing its effective dose (ED50) in seizure models to its neurotoxic dose (TD50), typically evaluated using the rotarod test in rodents. Pynegabine exhibits a significantly better safety margin than retigabine.

Table 3: Safety Margin of Pynegabine

| Parameter | Pynegabine vs. Retigabine | Reference |

| TD50/ED50 Ratio (MES Model) | At least 8-fold greater | [4][5] |

Pharmacokinetics

Preclinical pharmacokinetic studies have been conducted to evaluate the absorption, distribution, metabolism, and excretion (ADME) profile of pynegabine. One of the key improvements of pynegabine over retigabine is its enhanced brain distribution.

Table 4: Preclinical Pharmacokinetic Parameters of Pynegabine

| Parameter | Value | Species | Reference |

| Brain to Blood Exposure Ratio | 10 times higher than retigabine | Mice and Rats | [4][5] |

| Cmax | Data not yet available | - | - |

| Tmax | Data not yet available | - | - |

| Half-life (t1/2) | Data not yet available | - | - |

| Bioavailability | Data not yet available | - | - |

Clinical pharmacokinetic data from Phase I and IIa trials are not yet publicly available.[11][12][13]

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology

-

Cell Lines: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells are commonly used.

-

Transfection: Cells are transfected with plasmids containing the cDNA for human KCNQ2 and KCNQ3 subunits.

-

Recording: Whole-cell patch-clamp recordings are performed. Pipettes are filled with an appropriate internal solution, and the external solution mimics physiological conditions.

-

Voltage Protocol: A voltage-step protocol is applied to elicit channel opening and record potassium currents.

-

Drug Application: Pynegabine is applied at various concentrations to determine its effect on channel activity.

-

Data Analysis: The recorded currents are analyzed to determine the concentration-response relationship and calculate the EC50 value.

Maximal Electroshock (MES) Seizure Model

-

Animals: Male albino mice or rats are used.

-

Drug Administration: Pynegabine or vehicle is administered, typically via oral gavage or intraperitoneal injection.

-

Stimulation: A high-frequency electrical stimulus is delivered through corneal electrodes to induce a seizure.

-

Endpoint: The presence or absence of a tonic hindlimb extension is recorded. Abolition of this phase is considered protection.

-

Data Analysis: The dose required to protect 50% of the animals (ED50) is calculated.

6 Hz Seizure Model

-

Animals: Male albino mice or rats are used.

-

Drug Administration: Pynegabine or vehicle is administered.

-

Stimulation: A low-frequency (6 Hz) electrical stimulus is delivered through corneal electrodes.

-

Endpoint: Animals are observed for seizure activity, characterized by a stun, forelimb clonus, and stereotyped behaviors. Protection is defined as the absence of these behaviors.

-

Data Analysis: The ED50 is calculated based on the dose-response relationship.

Clinical Development

Pynegabine has progressed to clinical trials. Phase I studies (CTR20201676, CTR20222616) in healthy subjects have been completed, and a Phase IIa trial (CTR20241138) to evaluate its safety, tolerability, efficacy, and pharmacokinetics as an add-on therapy for focal epilepsy is ongoing.[11][12][13] The results of these trials, particularly the pharmacokinetic and efficacy data, are awaited to fully understand the clinical profile of pynegabine.

Conclusion

Pynegabine represents a promising advancement in the development of KCNQ channel openers for the treatment of epilepsy. Its preclinical profile demonstrates significant improvements over the first-generation compound, retigabine, in terms of chemical stability, potency, and safety. The ongoing clinical trials will be crucial in establishing its therapeutic potential in patients with epilepsy. The data presented in this guide provides a solid foundation for further research and development of this novel anti-seizure medication.

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery of this compound as a Potent and Chemically Stable Antiepileptic Drug Candidate. | Semantic Scholar [semanticscholar.org]

- 3. Research News----Shanghai Institute of Material Medical Chinese Academy of Sciences [english.simm.cas.cn]

- 4. Three-Step Synthesis of the Antiepileptic Drug Candidate Pynegabine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Discovery of this compound as a Potent and Chemically Stable Antiepileptic Drug Candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. KCNT1 Channel Blockers: A Medicinal Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Beyond Retigabine: Design, Synthesis, and Pharmacological Characterization of a Potent and Chemically Stable Neuronal Kv7 Channel Activator with Anticonvulsant Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pynegabine - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 12. A randomized, double‐blind, placebo‐controlled, dose‐escalating phase IIa trial to evaluate the safety, tolerability, efficacy, and pharmacokinetics of multiple oral doses of Pynegabine tablets as add‐on therapy in patients with focal epilepsy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A randomized, double-blind, placebo-controlled, dose-escalating phase IIa trial to evaluate the safety, tolerability, efficacy, and pharmacokinetics of multiple oral doses of Pynegabine tablets as add-on therapy in patients with focal epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

HN37 Target Engagement in the Central Nervous System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

HN37, also known as Pynegabine, is a novel small molecule modulator of voltage-gated potassium channels currently under investigation for the treatment of epilepsy.[1][2] Structurally analogous to retigabine, this compound has been engineered for improved chemical stability, enhanced potency, and a better safety margin.[1][3] This technical guide provides an in-depth overview of the target engagement of this compound within the central nervous system (CNS), summarizing key preclinical data, experimental methodologies, and the underlying signaling pathways.

Mechanism of Action

This compound is a potent positive allosteric modulator of neuronal Kv7 (KCNQ) channels, specifically showing high efficacy on KCNQ2/3, KCNQ4, and KCNQ5 subtypes, which are predominantly expressed in the nervous system.[4] It displays significantly less activity on the KCNQ1 channel, which is primarily found in cardiac tissue.[4] By binding to these channels, this compound stabilizes their open conformation, enhancing the M-current, a subthreshold potassium current crucial for regulating neuronal excitability.[4][5] This enhancement of the M-current leads to hyperpolarization of the neuronal membrane potential, making it more difficult for neurons to reach the action potential threshold and thereby reducing neuronal hyperexcitability, which is a hallmark of epileptic seizures.

Quantitative Data on this compound Activity

The following tables summarize the key quantitative data for this compound from preclinical studies, comparing it with the first-generation Kv7 channel opener, retigabine.

Table 1: In Vitro Potency of this compound on Kv7 Channels [1]

| Channel Subtype | This compound EC50 | Retigabine EC50 | Fold Improvement |

| KCNQ2 | Reported to be 55x more potent | - | 55x |

| KCNQ2/KCNQ3 | Reported to be 125x more potent | - | 125x |

EC50 (Half-maximal effective concentration) values indicate the concentration of the drug that produces 50% of the maximal response.

Table 2: In Vivo Anticonvulsant Efficacy of this compound in Mice [1][3]

| Preclinical Model | This compound ED50 (mg/kg) | Retigabine ED50 (mg/kg) | Therapeutic Index (TD50/ED50) |

| Maximal Electroshock (MES) Test | - | - | At least 8-fold greater than Retigabine |

| 6 Hz Psychomotor Seizure Model | - | - | - |

ED50 (Median effective dose) is the dose that produces a therapeutic effect in 50% of the population. A higher therapeutic index indicates a better safety margin.

Table 3: Pharmacokinetic Properties of this compound in Rodents [1]

| Parameter | This compound | Retigabine | Fold Improvement |

| Brain-to-Blood Exposure Ratio | 10x higher | - | 10x |

This ratio indicates the relative concentration of the drug in the brain compared to the blood, suggesting this compound has superior CNS penetration.

Experimental Protocols

In Vitro Electrophysiology: Whole-Cell Patch-Clamp

Objective: To determine the potency and efficacy of this compound on specific Kv7 channel subtypes.

Methodology:

-

Cell Culture: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells are transfected with the cDNA encoding the desired human Kv7 channel subunits (e.g., KCNQ2 and KCNQ3).

-

Electrophysiological Recording: Whole-cell patch-clamp recordings are performed on the transfected cells.

-

Pipette Solution (Internal): Contains a potassium-based solution (e.g., K-gluconate) to mimic the intracellular environment.

-

Bath Solution (External): Contains a physiological salt solution.

-

-

Voltage Protocol: A specific voltage protocol is applied to the cell membrane to elicit Kv7 channel currents. This typically involves a holding potential of -80 mV, followed by depolarizing steps to various voltages to activate the channels.

-

Drug Application: this compound is applied to the bath solution at varying concentrations.

-

Data Analysis: The effect of this compound on the current amplitude and voltage-dependence of activation is measured. The EC50 is calculated by fitting the concentration-response data to a Hill equation.

In Vivo Anticonvulsant Models

Objective: To assess the ability of this compound to prevent the spread of generalized tonic-clonic seizures.

Methodology:

-

Animals: Male ICR mice are used.

-

Drug Administration: this compound is administered orally (p.o.) or intraperitoneally (i.p.) at various doses. A vehicle control group is also included.

-

Electrical Stimulation: At the time of predicted peak drug effect, a maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal electrodes.

-

Observation: The mice are observed for the presence or absence of a tonic hindlimb extension, which is the endpoint of the seizure.

-

Data Analysis: The percentage of animals protected from tonic hindlimb extension at each dose is calculated, and the ED50 is determined using probit analysis.

Objective: To evaluate the efficacy of this compound against partial and pharmacoresistant seizures.

Methodology:

-

Animals: Male ICR mice are used.

-

Drug Administration: this compound is administered (p.o. or i.p.) at various doses.

-

Electrical Stimulation: A low-frequency (6 Hz) electrical stimulus of a specific duration (e.g., 3 seconds) and current intensity (e.g., 32 mA or 44 mA for more resistant seizures) is delivered via corneal electrodes.

-

Observation: The mice are observed for a characteristic seizure phenotype which includes stun, forelimb clonus, and twitching of the vibrissae.

-

Data Analysis: The ability of this compound to block these seizure behaviors is assessed, and the ED50 is calculated.

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action on Neuronal Excitability

References

- 1. mdpi.com [mdpi.com]

- 2. Discovery of this compound as a Potent and Chemically Stable Antiepileptic Drug Candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of this compound as a Potent and Chemically Stable Antiepileptic Drug Candidate. | Semantic Scholar [semanticscholar.org]

- 4. A randomized, double‐blind, placebo‐controlled, dose‐escalating phase IIa trial to evaluate the safety, tolerability, efficacy, and pharmacokinetics of multiple oral doses of Pynegabine tablets as add‐on therapy in patients with focal epilepsy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

In Vitro Characterization of HN37: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

HN37, also known as pynegabine, is a novel, potent, and chemically stable activator of voltage-gated potassium channels of the Kv7 family, particularly Kv7.2 (KCNQ2).[1] Developed as a promising next-generation antiepileptic drug candidate, this compound demonstrates enhanced potency and an improved safety margin compared to its predecessor, retigabine.[1] This technical guide provides a comprehensive overview of the in vitro characterization of this compound, including its mechanism of action, quantitative potency, and the experimental protocols used for its evaluation. The information presented here is intended to support further research and development of this and similar compounds targeting neuronal excitability.

Quantitative Data Summary

The in vitro potency of this compound has been primarily characterized using electrophysiological methods to directly measure its effect on KCNQ2 channel activity. The following table summarizes the key quantitative data obtained from these studies.

| Parameter | Value | Assay Type | Cell Line | Target | Reference |

| EC50 | 28.52 ± 2.99 nM | Whole-Cell Patch Clamp (Current Amplitude) | HEK293 | KCNQ2 | Ma et al., 2023 |

| EC50 | 27.97 ± 5.32 nM | Whole-Cell Patch Clamp (ΔV1/2) | HEK293 | KCNQ2 | Ma et al., 2023 |

EC50 (Half-maximal effective concentration) for current amplitude indicates the concentration of this compound required to elicit 50% of the maximal increase in potassium current. EC50 for ΔV1/2 represents the concentration needed to produce a half-maximal leftward shift in the voltage-dependence of channel activation, indicating an increase in channel sensitivity to voltage changes.

Mechanism of Action and Signaling Pathway

This compound exerts its therapeutic effect by directly binding to and activating KCNQ2 channels. Cryo-electron microscopy (cryo-EM) studies have revealed the structural basis for this interaction.[2][3] this compound binds to a hydrophobic pocket within the pore domain of the KCNQ2 channel, a site also targeted by other Kv7 activators. This binding stabilizes the open conformation of the channel, leading to an increased potassium ion (K+) efflux. The resulting hyperpolarization of the neuronal membrane makes it more difficult for action potentials to be generated, thereby reducing neuronal excitability. This mechanism is central to its anticonvulsant properties.

Experimental Protocols

The in vitro characterization of this compound relies on several key experimental techniques. Below are detailed methodologies for the primary assays used to determine its potency and mechanism of action.

Whole-Cell Patch-Clamp Electrophysiology

This "gold standard" technique allows for the direct measurement of ion channel activity in living cells.

Objective: To determine the effect of this compound on the current amplitude and voltage-dependence of KCNQ2 channels.

Materials:

-

HEK293 or CHO cells stably or transiently expressing human KCNQ2 channels.

-

External solution (in mM): 140 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4 with NaOH).

-

Internal (pipette) solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 2 Mg-ATP (pH 7.2 with KOH).

-

Patch-clamp amplifier, micromanipulator, and data acquisition system.

-

Borosilicate glass capillaries for pipette fabrication.

Procedure:

-

Cell Preparation: Plate cells expressing KCNQ2 onto glass coverslips 24-48 hours before the experiment.

-

Pipette Fabrication: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

-

Recording:

-

Place a coverslip with cells into the recording chamber on the microscope stage and perfuse with the external solution.

-

Approach a single cell with the patch pipette and form a high-resistance (>1 GΩ) seal ("giga-seal") by applying gentle suction.

-

Rupture the cell membrane within the pipette tip by applying a brief pulse of stronger suction to achieve the whole-cell configuration.

-

Clamp the cell membrane potential at a holding potential of -80 mV.

-

-

Data Acquisition:

-

Apply a series of depolarizing voltage steps (e.g., from -100 mV to +40 mV in 10 mV increments) to elicit KCNQ2 currents.

-

Record baseline currents in the absence of the compound.

-

Perfuse the recording chamber with the external solution containing various concentrations of this compound and record the resulting currents.

-

-

Data Analysis:

-

Measure the peak current amplitude at each voltage step.

-

Construct current-voltage (I-V) and conductance-voltage (G-V) relationships.

-

Fit the G-V curves with a Boltzmann function to determine the half-maximal activation voltage (V1/2).

-

Plot dose-response curves for the increase in current amplitude and the shift in V1/2 (ΔV1/2) to calculate EC50 values.

-

Fluorescence-Based Thallium Flux Assay (FLIPR)

This high-throughput screening method provides an indirect measure of potassium channel activity.

Objective: To assess the activity of this compound as a KCNQ2 channel activator in a high-throughput format.

Materials:

-

HEK293 or CHO cells stably expressing KCNQ2 channels.

-

FLIPR Potassium Assay Kit (or similar thallium-sensitive dye).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Stimulus buffer containing thallium sulfate (B86663) (Tl2SO4) and potassium sulfate (K2SO4).

-

Fluorescence Imaging Plate Reader (FLIPR).

Procedure:

-

Cell Plating: Seed cells into 96- or 384-well black-walled, clear-bottom microplates.

-

Dye Loading:

-

Remove the cell culture medium and add the thallium-sensitive fluorescent dye loading buffer to each well.

-

Incubate the plate at room temperature in the dark for 60-90 minutes.

-

-

Compound Addition:

-

Prepare serial dilutions of this compound in the assay buffer.

-

Add the compound solutions to the wells and incubate for a predetermined time (e.g., 10-30 minutes).

-

-

Thallium Flux Measurement:

-

Place the cell plate and the stimulus buffer plate into the FLIPR instrument.

-

The instrument will add the stimulus buffer to the wells, initiating thallium influx through open potassium channels.

-

Measure the fluorescence intensity over time.

-

-

Data Analysis:

-

Calculate the rate of fluorescence increase or the peak fluorescence intensity.

-

Plot dose-response curves to determine the EC50 value for this compound.

-

Cryo-Electron Microscopy (Cryo-EM)

This structural biology technique provides high-resolution images of the protein-ligand complex.

Objective: To determine the three-dimensional structure of this compound bound to the KCNQ2 channel.

Materials:

-

Purified KCNQ2 protein complex.

-

This compound compound.

-

Cryo-EM grids (e.g., holey carbon grids).

-

Plunge-freezing apparatus (e.g., Vitrobot).

-

Transmission electron microscope equipped with a direct electron detector.

Procedure:

-

Complex Formation: Incubate the purified KCNQ2 protein with a saturating concentration of this compound.

-

Grid Preparation:

-

Apply a small volume (3-4 µL) of the protein-ligand complex solution to a glow-discharged cryo-EM grid.

-

Blot the grid to remove excess liquid, leaving a thin film of the solution.

-

Plunge-freeze the grid into liquid ethane (B1197151) to vitrify the sample.

-

-

Data Collection:

-

Transfer the vitrified grid to the transmission electron microscope.

-

Collect a large dataset of images (micrographs) of the individual protein particles at various orientations.

-

-

Image Processing and 3D Reconstruction:

-

Perform image processing to select individual particles and correct for microscope aberrations.

-

Classify the particle images and generate a high-resolution 3D reconstruction of the KCNQ2-HN37 complex.

-

-

Structural Analysis: Analyze the 3D structure to identify the binding site and the conformational changes induced by this compound.

Experimental Workflow Visualization

The following diagram illustrates the typical workflow for the in vitro characterization of a novel KCNQ2 activator like this compound.

Conclusion

The in vitro characterization of this compound has established it as a potent and selective activator of KCNQ2 channels. Electrophysiological studies have provided precise measurements of its potency, while cryo-electron microscopy has elucidated the structural basis of its mechanism of action. The methodologies detailed in this guide provide a robust framework for the continued investigation of this compound and the discovery of new modulators of neuronal potassium channels. This comprehensive understanding is vital for the advancement of novel therapeutics for epilepsy and other neurological disorders characterized by neuronal hyperexcitability.

References

HN37 and Neuronal Hyperexcitability: A Technical Guide

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Neuronal hyperexcitability, characterized by an increased likelihood of neurons to fire action potentials, is a core pathophysiological mechanism underlying several neurological disorders, most notably epilepsy and certain forms of neuropathic pain. The voltage-gated potassium channels of the Kv7 family (KCNQ2-KCNQ5) are critical regulators of neuronal excitability; their activation leads to membrane hyperpolarization, thereby suppressing repetitive firing.[1] This makes them a key target for therapeutic intervention. HN37 (pynegabine) is a novel, potent, and chemically stable activator of neuronal Kv7 channels that has shown significant promise in preclinical models of seizures and is currently in clinical development.[2][3][4] This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative preclinical efficacy, and the experimental protocols used for its evaluation.

Introduction to Neuronal Hyperexcitability and Kv7 Channels

The excitability of a neuron is determined by a delicate balance between inward (depolarizing) and outward (hyperpolarizing) currents.[5] Voltage-gated potassium channels are primary drivers of the outward currents that repolarize the membrane potential after an action potential and stabilize the resting membrane potential. The Kv7 (KCNQ) channel family, particularly heteromers of Kv7.2 and Kv7.3 subunits, generate the "M-current," a sub-threshold potassium current that plays a crucial role in preventing aberrant, repetitive firing.[1][6] Opening of these channels causes potassium ions (K+) to flow out of the neuron, making the membrane potential more negative (hyperpolarization) and thus increasing the threshold for action potential firing. Dysfunction or downregulation of Kv7 channels can lead to a state of neuronal hyperexcitability, which is a hallmark of epilepsy.[7] Consequently, pharmacological agents that positively modulate or activate these channels are of significant therapeutic interest.[1]

This compound (Pynegabine): A Novel Kv7 Channel Opener

This compound, also known as pynegabine, is a second-generation Kv7 channel opener developed as an analog of retigabine (B32265) (RTG).[2][8] It was designed to overcome the chemical instability associated with retigabine, which was linked to side effects. This compound's chemical modifications, including the removal of an ortho-liable -NH2 group and the addition of two adjacent methyl groups, resulted in improved chemical stability, a better safety margin, and enhanced activation potency toward neuronal Kv7 channels.[2][3][8] Preclinical studies have demonstrated its high efficacy in various seizure models, leading to its progression into clinical trials in China for the treatment of epilepsy.[2][3] this compound is highly effective in stimulating KCNQ2-5 channels, which are predominantly expressed in the nervous system, while having minimal effect on the KCNQ1 channel, which is mainly expressed in the heart, suggesting a favorable selectivity profile.

Mechanism of Action and Signaling Pathway

The primary mechanism of action for this compound is the positive modulation of neuronal Kv7.2/7.3 channels.[2] By binding to the channel, this compound facilitates its opening, which increases the outward flow of potassium ions. This enhanced K+ efflux results in a hyperpolarization of the neuronal membrane. A hyperpolarized membrane is further from the threshold required to initiate an action potential, thus reducing overall neuronal excitability and suppressing the rapid, repetitive firing characteristic of seizure activity.

The binding of this compound to the KCNQ2 channel has been structurally elucidated, revealing a binding site that, when occupied, stabilizes the open conformation of the channel's pore.[6] This action is synergistic with the channel's natural activation by phosphatidylinositol 4,5-bisphosphate (PIP2).[6]

Quantitative Preclinical Data

This compound has demonstrated potent anticonvulsant effects across several well-established preclinical seizure models.[2][8] It exhibits superior efficacy and a better safety margin compared to its predecessor, retigabine.[2]

| Preclinical Model | Species | Administration Route | Key Findings | Reference |

| Maximal Electroshock (MES) Test | Mouse, Rat | Not Specified | Potent anticonvulsant effects observed. | [2][3][8] |

| 6 Hz Psychomotor Seizure Model | Mouse | Not Specified | High in vivo efficacy, particularly in this model of pharmacoresistant limbic seizures. | [2][3][8] |

| Pentylenetetrazol (PTZ) Model | Mouse | Not Specified | Effective in a chemoconvulsant-induced seizure model. | [2] |

| In Vitro Kv7 Channel Activation | CHO-K1 cells expressing hKv7.2/7.3 | Automated Patch-Clamp | Enhanced activation potency compared to retigabine. | [2][9] |

Experimental Protocols

The evaluation of this compound's anticonvulsant properties involves standard in vitro and in vivo pharmacological assays.

In Vitro: Automated Patch-Clamp Electrophysiology

This protocol is used to determine the potency and efficacy of this compound on the target ion channels.

-

Cell Line: A stable cell line, such as Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) cells, co-expressing human Kv7.2 and Kv7.3 channel subunits is used.[9]

-

Cell Preparation: Cells are cultured and prepared for the assay. On the day of the experiment, they are dissociated and suspended in an extracellular buffer solution.[9]

-

Assay Procedure: An automated patch-clamp system (e.g., a 384-well platform) is utilized.[9]

-

Cells are captured on a patch-clamp plate, and high-resistance seals are established.

-

The intracellular solution contains a high concentration of potassium to mimic physiological conditions.

-

A specific voltage protocol is applied to the cells to elicit the M-current (e.g., holding at -80 mV and depolarizing to 0 mV for 1 second).[9]

-

After establishing a stable baseline current, varying concentrations of this compound are applied to the cells.

-

-

Data Analysis: The peak current amplitude is measured at the end of the depolarizing step. A concentration-response curve is generated to calculate the EC₅₀ (half-maximal effective concentration), which quantifies the compound's potency.[9]

In Vivo: Maximal Electroshock (MES) Seizure Model

This model assesses the ability of a compound to prevent the spread of seizures, indicative of efficacy against generalized tonic-clonic seizures.

-

Animal Model: Male mice (e.g., C57BL/6) or rats are used.[8][9]

-

Drug Administration: this compound or a vehicle control is administered, typically orally (p.o.) or intraperitoneally (i.p.). The test is conducted at the time of predicted peak effect, determined from pharmacokinetic studies.[9]

-

Seizure Induction: A brief, high-frequency electrical stimulus is delivered through corneal or ear-clip electrodes (e.g., 50-60 Hz for 0.2 seconds).[8][9]

-

Endpoint Measurement: The primary endpoint is the presence or absence of a tonic hindlimb extension. A compound is considered protective if it completely prevents this endpoint. The ED₅₀ (median effective dose) can be calculated from dose-response studies.[9]

In Vivo: 6 Hz Psychomotor Seizure Model

This model is considered to represent therapy-resistant partial seizures.

-

Animal Model: Male mice are typically used.

-

Drug Administration: Similar to the MES test, the compound is administered prior to seizure induction.

-

Seizure Induction: A longer, lower-frequency electrical stimulus (6 Hz for 3 seconds) is delivered via corneal electrodes.[2][8] This stimulus induces a psychomotor seizure characterized by stun, forelimb clonus, and twitching of the vibrissae.

-

Endpoint Measurement: The primary endpoint is the observation of seizure activity. Protection is defined as the absence of seizure behavior. The ED₅₀ is determined from dose-response data.

Experimental and Drug Development Workflow

The preclinical to clinical development path for a compound like this compound follows a structured workflow designed to establish mechanism, efficacy, and safety.

Conclusion

This compound (pynegabine) represents a significant advancement in the development of Kv7 channel openers for the treatment of neuronal hyperexcitability disorders. By targeting the fundamental mechanism of M-current potentiation, it directly addresses the aberrant neuronal firing that underlies conditions like epilepsy.[2] Its design successfully improved upon the chemical stability and safety profile of earlier compounds while enhancing its potency.[2][8] Robust efficacy in gold-standard preclinical models of generalized and pharmacoresistant partial seizures underscores its potential as a valuable therapeutic agent.[2][3] The ongoing clinical trials will be crucial in determining the ultimate role of this compound in managing epilepsy and other disorders driven by neuronal hyperexcitability.[2]

References

- 1. Neuronal potassium channel openers in the management of epilepsy: role and potential of retigabine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 5. Frontiers | Antiseizure medication in early nervous system development. Ion channels and synaptic proteins as principal targets [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. GABAA Receptor-Stabilizing Protein Ubqln1 Affects Hyperexcitability and Epileptogenesis after Traumatic Brain Injury and in a Model of In Vitro Epilepsy in Mice [mdpi.com]

- 8. Discovery of this compound as a Potent and Chemically Stable Antiepileptic Drug Candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

HN37 (Pynegabine): A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

HN37, also known as Pynegabine, is a novel, potent, and chemically stable activator of voltage-gated potassium channels KCNQ2/Kv7.2. Developed as a structural analog of retigabine (B32265), this compound exhibits enhanced potency, an improved safety margin, and greater chemical stability, positioning it as a promising candidate for antiepileptic drug therapy.[1][2][3][4] Preclinical studies have demonstrated its efficacy in various seizure models, and it has progressed to clinical trials.[1][2][3] This document provides a comprehensive overview of the chemical properties, mechanism of action, synthesis, and biological activity of this compound, supported by experimental data and protocols.

Chemical Properties and Structure

This compound is a small molecule with the chemical name methyl (4-((4-fluorobenzyl)(prop-2-yn-1-yl)amino)-2,6-dimethylphenyl)carbamate.[5] Its design circumvents the chemical liabilities of retigabine by removing the ortho-amino group susceptible to oxidation and introducing two adjacent methyl groups to the carbamate (B1207046) motif.[1][3][6] This modification results in a chemically stable compound with improved brain-to-blood exposure ratios compared to retigabine.[7][8]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | methyl (4-((4-fluorobenzyl)(prop-2-yn-1-yl)amino)-2,6-dimethylphenyl)carbamate | [5] |

| Synonyms | Pynegabine, HN-37 | [1][5][9] |

| Molecular Formula | C20H21FN2O2 | [5] |

| Molecular Weight | 340.40 g/mol | [5] |

| Exact Mass | 340.1587 | [5] |

Mechanism of Action: KCNQ2/Kv7.2 Channel Activation